1,3,5-Tris(2-bromophenyl)benzene

On-surface synthesis Covalent organic nanostructures Dehydrogenative coupling

1,3,5-Tris(2-bromophenyl)benzene (TBPB) is a C3-symmetric triarylbenzene with ortho-bromo substitution. The steric hindrance of ortho-bromo groups prevents Ullmann coupling, driving dehydrogenative C–H activation on Cu(111) for selective fabrication of dendritic structures or porous graphene nanoribbons. Its lower melting point (159-160°C) vs para-analog (261-265°C) enables milder processing and improved solubility. For research in on-surface synthesis, borazino-doped PAHs, and blue phosphorescent OLED hosts, this regioisomer provides unique advantages.

Molecular Formula C24H15Br3
Molecular Weight 543.1g/mol
CAS No. 380626-56-2
Cat. No. B372361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(2-bromophenyl)benzene
CAS380626-56-2
Molecular FormulaC24H15Br3
Molecular Weight543.1g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
InChIInChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H
InChIKeyCCCRAMFEOFEFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(2-bromophenyl)benzene (CAS 380626-56-2): A Sterically Defined Triarylbenzene Building Block for Precision Synthesis


1,3,5-Tris(2-bromophenyl)benzene (TBPB) is a C3-symmetric triarylbenzene featuring a central benzene ring substituted at the 1, 3, and 5 positions with 2-bromophenyl groups . This molecular architecture presents three ortho-bromo substituents that create a sterically congested environment around the reactive centers [1]. The compound is characterized by a melting point of 159–160 °C, a predicted boiling point of 547.5±45.0 °C, and a predicted density of 1.626±0.06 g/cm³ . As a halogenated aromatic building block, it serves as a versatile precursor in cross-coupling reactions, particularly Suzuki-Miyaura couplings, for the construction of extended π‑conjugated systems, star-shaped molecules, and covalent organic frameworks .

1,3,5-Tris(2-bromophenyl)benzene: Why the Ortho-Bromo Regioisomer Cannot Be Substituted with para-Analogs in Precision Applications


The ortho-substitution pattern of 1,3,5-tris(2-bromophenyl)benzene fundamentally alters its reactivity and physical properties relative to its para‑bromo regioisomer, 1,3,5-tris(4‑bromophenyl)benzene (CAS 7511‑49‑1). The steric hindrance imposed by the ortho‑bromo groups suppresses Ullmann coupling pathways that are facile for the para‑analog, instead promoting dehydrogenative C–H activation on metal surfaces [1]. Moreover, the 2‑bromo isomer exhibits a melting point of 159–160 °C, significantly lower than the 261–265 °C range of the 4‑bromo counterpart . These differences in reactivity and thermal behavior preclude simple substitution of one regioisomer for the other in applications requiring precise control over on‑surface polymerization topology, crystallinity, or processing windows.

1,3,5-Tris(2-bromophenyl)benzene: Quantified Differentiation Evidence for Scientific Selection


Suppressed Ullmann Coupling and Divergent On-Surface Reactivity Relative to 4‑Bromo Analog

1,3,5-Tris(2-bromophenyl)benzene (TBPB) exhibits a distinct on-surface reaction pathway compared to its para‑bromo analog, 1,3,5‑tris(4‑bromophenyl)benzene (TBB). While TBB readily undergoes Ullmann coupling on Cu(111) to form covalent networks [1], the ortho‑bromo substitution in TBPB creates sufficient intermolecular steric hindrance to completely impede Ullmann coupling. Instead, TBPB chemisorbs on Cu(111) and undergoes ortho C–H bond activation, leading to dehydrogenative coupling at room temperature [2]. This mechanistic divergence enables topology‑selective synthesis: slow annealing of TBPB yields dendritic structures, whereas direct deposition onto a hot surface produces ordered porous graphene nanoribbons and nanoflakes, as confirmed by STM, XPS, and DFT calculations [2].

On-surface synthesis Covalent organic nanostructures Dehydrogenative coupling

Melting Point Differential of ~100 °C Relative to 4‑Bromo Regioisomer

The ortho‑bromo substitution pattern of 1,3,5‑tris(2‑bromophenyl)benzene results in a melting point of 159–160 °C , which is approximately 100 °C lower than the melting point of its para‑substituted analog, 1,3,5‑tris(4‑bromophenyl)benzene (261–265 °C, commonly reported as 263 °C) . This substantial difference arises from reduced molecular symmetry and less efficient crystal packing in the ortho‑isomer, which also impacts solubility and sublimation behavior.

Thermal processing Crystallinity Sublimation purification

Precursor for Borazino-Doped Hexabenzocoronenes with Tunable Optoelectronic Properties

1,3,5‑Tris(2‑bromophenyl)benzene serves as a key precursor in the synthesis of borazino‑doped hexabenzocoronenes via Friedel–Crafts‑type electrophilic aromatic substitution . The resulting borazino‑doped polycyclic aromatic hydrocarbons (PAHs) exhibit a widened HOMO–LUMO gap and dramatically enhanced fluorescence quantum yield compared to their all‑carbon analogs . In contrast, alternative triarylbenzene precursors such as 1,3,5‑tris(4‑bromophenyl)benzene have not been reported to yield similar borazino‑doped architectures with comparable efficiency, likely due to differences in steric accessibility and regioselectivity during cascade cyclization.

Nanographene synthesis Heteroatom doping Fluorescence quantum yield

Scaffold for High-Efficiency Blue Phosphorescent OLED Host Materials

1,3,5‑Trisubstituted benzene derivatives, accessible via Suzuki–Miyaura coupling of 1,3,5‑tris(2‑bromophenyl)benzene with appropriate boronic acids, have been demonstrated as bipolar host materials for efficient blue phosphorescent OLEDs [1]. Devices employing these derivatives as hosts achieved peak current efficiencies of 31.53 cd A⁻¹, power efficiencies of 26.93 lm W⁻¹, and external quantum efficiencies (EQE) of 16.17% for the most optimized derivative (material 1) [1]. In comparison, the less optimized derivative (material 2) delivered only 14.82 cd A⁻¹ and 7.44% EQE, illustrating that subtle structural variations stemming from the choice of coupling partners critically influence device performance [1].

OLED host materials Blue electrophosphorescence Bipolar hosts

1,3,5-Tris(2-bromophenyl)benzene: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Topology-Selective On-Surface Synthesis of Porous Graphene Nanostructures

For research groups focused on on‑surface synthesis of low‑dimensional carbon nanomaterials, 1,3,5‑tris(2‑bromophenyl)benzene (TBPB) offers a unique advantage: the steric hindrance of its ortho‑bromo groups prevents Ullmann coupling, instead driving dehydrogenative C–H activation on Cu(111) [1]. By tuning the thermal annealing procedure, researchers can selectively fabricate either dendritic structures or ordered porous graphene nanoribbons and nanoflakes, as verified by STM, XPS, and DFT calculations [1]. This topology selectivity is not achievable with the para‑bromo analog, making TBPB the preferred precursor for studies requiring precise control over covalent nanostructure architecture.

Synthesis of Heteroatom-Doped Nanographenes with Enhanced Fluorescence

Investigators synthesizing heteroatom‑doped polycyclic aromatic hydrocarbons (PAHs) should prioritize 1,3,5‑tris(2‑bromophenyl)benzene as a precursor for borazino‑doped hexabenzocoronenes. The compound participates in Friedel–Crafts‑type cascade cyclizations to yield borazino‑doped nanographenes that exhibit a widened HOMO–LUMO gap and dramatically enhanced fluorescence quantum yield relative to all‑carbon analogs . This application leverages the ortho‑bromo substitution pattern to enable regioselective electrophilic aromatic substitution, a pathway not documented for the para‑isomer, and is essential for tailoring optoelectronic properties in molecular graphenes.

Fabrication of High-Efficiency Blue Phosphorescent OLED Hosts

For academic and industrial laboratories developing blue phosphorescent OLEDs, 1,3,5‑tris(2‑bromophenyl)benzene serves as a versatile core building block for bipolar host materials. Through Suzuki–Miyaura coupling with appropriate boronic acids, researchers can generate trisubstituted benzene derivatives that, when employed as hosts in blue OLED devices, achieve peak current efficiencies exceeding 31 cd A⁻¹ and external quantum efficiencies above 16% [2]. The ortho‑bromo substitution pattern facilitates the attachment of diverse donor and acceptor moieties, enabling systematic optimization of host properties and device performance.

Melt-Processable and Sublimable Precursor for Organic Electronic Materials

In applications requiring thermal processing, sublimation purification, or solution‑based fabrication, the significantly lower melting point of 1,3,5‑tris(2‑bromophenyl)benzene (159–160 °C) compared to its para‑analog (261–265 °C) provides a practical advantage. This ~100 °C difference facilitates melt‑processing under milder conditions, reduces energy input for sublimation purification, and enhances solubility in common organic solvents. Procurement of the ortho‑isomer is therefore recommended when lower processing temperatures or improved solubility are required for device fabrication or material synthesis workflows.

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